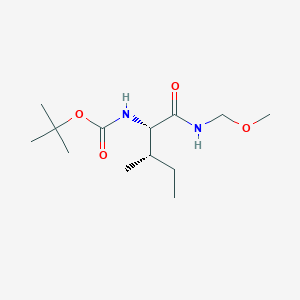
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a methoxymethylamino group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative, which undergoes protection and functional group transformations to introduce the tert-butyl and methoxymethylamino groups. The final step often involves the formation of the carbamate moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity patterns make it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features allow it to interact with various biological molecules, providing insights into biochemical pathways .
Medicine
Its ability to form stable carbamate bonds makes it useful in designing prodrugs .
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The methoxymethylamino group can form hydrogen bonds with biological molecules, while the carbamate moiety can undergo hydrolysis to release active agents. These interactions can modulate biochemical pathways and influence cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
- tert-Butyl ((2S,3S)-1-((ethoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
- tert-Butyl ((2S,3S)-1-((propoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability.
Eigenschaften
Molekularformel |
C13H26N2O4 |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3S)-1-(methoxymethylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-7-9(2)10(11(16)14-8-18-6)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17)/t9-,10-/m0/s1 |
InChI-Schlüssel |
KRBAIHMODHWUKZ-UWVGGRQHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(C)C(C(=O)NCOC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


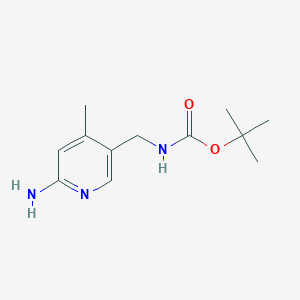
![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
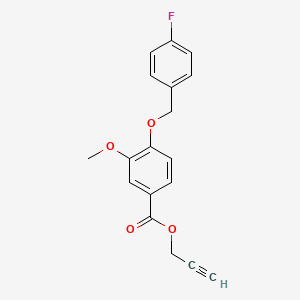
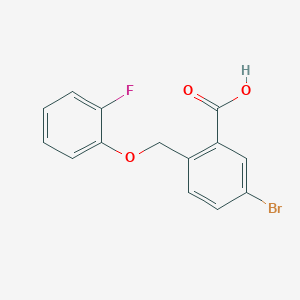
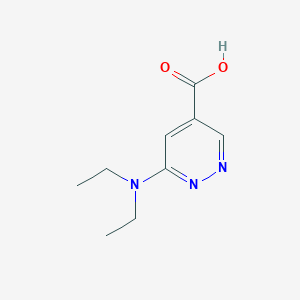
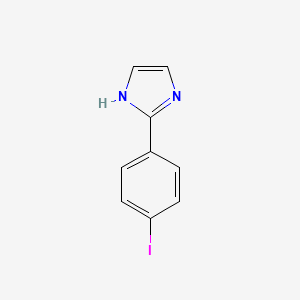
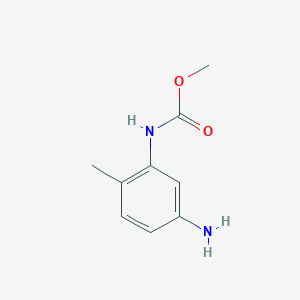

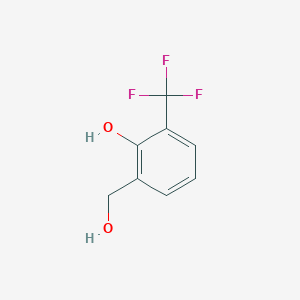

![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
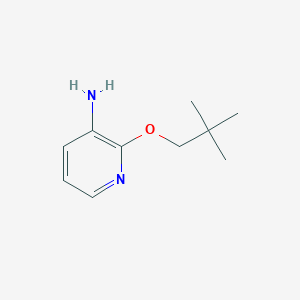
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)

